molecular formula C14H9BrO B8092419 6-Bromo-2-phenylbenzofuran

6-Bromo-2-phenylbenzofuran

Cat. No.: B8092419
M. Wt: 273.12 g/mol
InChI Key: BOUWCUQQZIJJNK-UHFFFAOYSA-N
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Description

6-Bromo-2-phenylbenzofuran is an organic compound with the molecular formula C14H9BrO. It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-phenylbenzofuran typically involves the bromination of 2-phenylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve high yields and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-phenylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

6-Bromo-2-phenylbenzofuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenylbenzofuran involves its interaction with molecular targets in biological systems. The bromine substituent can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2-Phenylbenzofuran: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.

    6-Chloro-2-phenylbenzofuran: Similar structure but with a chlorine atom instead of bromine, leading to variations in properties and applications.

    6-Methyl-2-phenylbenzofuran:

Uniqueness: 6-Bromo-2-phenylbenzofuran is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Biological Activity

6-Bromo-2-phenylbenzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C14H9BrOC_{14}H_9BrO, features a bromine atom at the 6-position of the benzofuran ring. This substitution plays a crucial role in its biological activity, influencing its reactivity and interaction with various biological targets.

PropertyValue
IUPAC Name6-bromo-2-phenyl-1-benzofuran
Molecular FormulaC14H9BrO
Molecular Weight273.12 g/mol
Melting PointNot specified

The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors. Notably, it has been shown to act as an inhibitor of monoamine oxidase (MAO), particularly the MAO-B isoform, which is involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of monoamines in the brain, potentially benefiting conditions like depression and neurodegenerative diseases.

Monoamine Oxidase Inhibition

Research indicates that derivatives of 2-phenylbenzofuran, including this compound, exhibit selective inhibition of MAO-B. For instance, studies have shown that certain derivatives can achieve IC50 values in the nanomolar range, demonstrating their potency as MAO inhibitors. The presence of bromine at specific positions enhances this activity, suggesting that structural modifications can significantly affect efficacy .

Biological Activities

This compound has been investigated for various biological activities:

  • Antitumor Activity : Studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For example, it has been evaluated against lung adenocarcinoma cells (A549) and shown promising results in reducing cell viability through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Benzofuran derivatives are known for their antibacterial and antifungal activities. While specific data on this compound is limited, related compounds have demonstrated significant efficacy against various pathogens .
  • Anti-inflammatory Effects : Some benzofuran derivatives exhibit anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on a series of benzofuran derivatives demonstrated that compounds similar to this compound significantly inhibited the proliferation of cancer cells. In vitro assays revealed that these compounds could induce apoptosis in A549 cells with an IC50 value around 16.4 μM . The mechanism involved disruption of key signaling pathways associated with cell survival.

Case Study 2: MAO Inhibition

In another investigation focusing on MAO inhibition, several derivatives were synthesized and tested for their ability to inhibit hMAO-A and hMAO-B enzymes. The results indicated that compounds bearing bromine at strategic positions exhibited enhanced selectivity towards MAO-B with IC50 values as low as 140 nM for some derivatives . This suggests that structural modifications can be tailored to optimize pharmacological profiles.

Properties

IUPAC Name

6-bromo-2-phenyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUWCUQQZIJJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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